molecular formula C12H22O B3191523 3-Dodecyn-1-ol CAS No. 55182-73-5

3-Dodecyn-1-ol

Cat. No.: B3191523
CAS No.: 55182-73-5
M. Wt: 182.3 g/mol
InChI Key: CMSTUGQLHQXICL-UHFFFAOYSA-N
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Description

3-Dodecyn-1-ol (CAS 55182-73-5) is a terminal alkyne alcohol of high interest in organic synthesis and chemical ecology. It is characterized by a hydroxyl group at the first carbon and a carbon-carbon triple bond at the third position, with a molecular formula of C 12 H 22 O and a molecular weight of 182.3 g/mol . This compound is supplied as a clear, colorless to pale yellow liquid with a minimum GC purity of 97.0% . The primary and most significant application of this compound is as a direct synthetic precursor for the female-produced sex pheromone of the sweet potato weevil, (Z)-3-dodecenyl (E)-2-butenoate . This makes it an invaluable compound in agricultural sciences for the development of eco-friendly pest management strategies through behavioral disruption. The reactivity of its terminal alkyne group enables diverse chemical transformations, including Sonogashira coupling and azide-alkyne cycloaddition ("click" chemistry), facilitating its use as a versatile building block in polymer chemistry and the synthesis of more complex organic molecules . In research settings, the compound's mechanism of action is defined by the distinct reactivity of its functional groups. The hydroxyl group can participate in hydrogen bonding and is amenable to oxidation or substitution, forming corresponding aldehydes, carboxylic acids, or halogenated compounds. The carbon-carbon triple bond can be selectively reduced to a double bond or undergo various catalytic cross-coupling reactions, allowing for the creation of targeted molecular architectures . For optimal stability, this compound should be stored in airtight, amber-glass containers under an inert atmosphere such as nitrogen . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

55182-73-5

Molecular Formula

C12H22O

Molecular Weight

182.3 g/mol

IUPAC Name

dodec-3-yn-1-ol

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-8,11-12H2,1H3

InChI Key

CMSTUGQLHQXICL-UHFFFAOYSA-N

SMILES

CCCCCCCCC#CCCO

Canonical SMILES

CCCCCCCCC#CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Dodecyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-dodecyne with formaldehyde in the presence of a base, such as sodium hydroxide, to yield this compound. Another method includes the hydroboration-oxidation of 1-dodecyne, where the alkyne is first treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to produce the desired alcohol.

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Dodecyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triple bond can be reduced to a double bond or a single bond, resulting in alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the triple bond.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting the hydroxyl group.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkenes and alkanes.

    Substitution: Halogenated compounds.

Scientific Research Applications

3-Dodecyn-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pheromones and other signaling compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Dodecyn-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the triple bond play crucial roles in its reactivity. For instance, the hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can undergo various chemical transformations, leading to the formation of active intermediates that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Chain Length and Functional Groups

Compound Molecular Formula Molecular Weight (g/mol) Triple Bond Position Key Features CAS Number
3-Dodecyn-1-ol C₁₂H₂₂O 182.30* C3 Terminal alkyne, hydroxyl at C1 Not explicitly listed
3-Decyn-1-ol C₁₀H₁₈O 154.25 C3 Boiling point: 130–131°C (22 mmHg), liquid form, refractive index: 1.459 (lit.) 51721-39-2
3-Hexyn-1-ol C₆H₁₀O 98.14 C3 Boiling point: 413–414 K (139–141°C), used in synthetic intermediates 1002-28-4
3,10-Undecadiyn-1-ol C₁₁H₁₆O 164.24 C3 and C10 Diyne structure, higher reactivity 219736-39-7
Dodecan-1-ol (Lauryl alcohol) C₁₂H₂₆O 186.30 N/A (saturated) Higher boiling point (~259°C), used in surfactants and cosmetics 112-53-8

*Inferred molecular weight based on homologous series.

Physical and Chemical Properties

  • Boiling Points: Alkynols generally exhibit lower boiling points compared to their saturated counterparts due to reduced van der Waals interactions. For example, 3-Decyn-1-ol boils at 130–131°C (22 mmHg), whereas dodecan-1-ol (saturated) boils at ~259°C . 3-Hexyn-1-ol’s boiling point (139–141°C) aligns with this trend, being lower than hexan-1-ol (158°C) .
  • Reactivity :
    • The triple bond in this compound enables click chemistry (e.g., azide-alkyne cycloaddition), unlike saturated dodecan-1-ol. This reactivity is shared with 3,10-Undecadiyn-1-ol, which has additional conjugation sites .
  • Solubility: Alkynols are less polar than diols or phenolic compounds but more soluble in organic solvents than alkanes. For instance, 3-Decyn-1-ol is soluble in CCl₄ and CS₂, as noted in IR spectroscopy studies .

Q & A

Q. What are the recommended synthetic routes for 3-dodecyn-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves alkyne functionalization of a dodecanol precursor. For example, a terminal alkyne can be introduced via Sonogashira coupling or Grignard addition to propargyl bromide derivatives. Reaction optimization should focus on catalyst selection (e.g., palladium for coupling reactions), temperature control (60–80°C for minimized side reactions), and inert atmospheres to prevent oxidation. Purification via silica-gel chromatography (hexane:ethyl acetate gradients) or fractional distillation is recommended .

Q. How should this compound be stored to maintain stability, and what are critical handling precautions?

  • Methodological Answer : Store in airtight, amber-glass containers under nitrogen at 2–8°C to prevent alkyne hydration or oxidative degradation. Use gloveboxes for moisture-sensitive reactions. Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability risks (based on analogous alkyne safety protocols) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Confirm structure via:
  • ¹H/¹³C NMR : Look for diagnostic peaks (e.g., terminal alkyne protons at δ 1.8–2.2 ppm; hydroxyl proton at δ 1.5–2.0 ppm).
  • IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100–2260 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 182.3 (C₁₂H₂₂O) with fragmentation patterns matching alkyne cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CAS numbers (e.g., 55182-73-5 vs. 64031-52-3) for this compound?

  • Methodological Answer : Cross-validate identifiers using authoritative databases:
  • PubChem : Search by systematic name (e.g., "this compound") and compare entries for consensus.
  • CAS Common Chemistry : Verify registry numbers against curated entries (e.g., 64031-52-3 in ).
  • ChemIDplus : Check synonyms and structural descriptors to identify mislabeling. Discrepancies may arise from isomerism or vendor errors; always validate with independent synthesis .

Q. What strategies mitigate reactivity challenges of the terminal alkyne in this compound during derivatization?

  • Methodological Answer : To prevent undesired side reactions (e.g., Glaser coupling):
  • Use copper(I) catalysts for controlled azide-alkyne cycloaddition (CuAAC "click" chemistry).
  • Protect the hydroxyl group with TBS (tert-butyldimethylsilyl) or acetyl moieties before alkyne functionalization.
  • Monitor reaction progress via TLC or in-situ FTIR to detect premature termination .

Q. How should experimental designs address inconsistent solubility data for this compound in polar solvents?

  • Methodological Answer : Conduct phased solubility trials:

Test in binary solvent systems (e.g., DCM:MeOH gradients) to identify optimal dissolution conditions.

Use Hansen solubility parameters (δD, δP, δH) to predict compatibility.

If literature data conflict (e.g., ethanol vs. hexane solubility), replicate experiments under controlled humidity/temperature and report deviations .

Q. What analytical frameworks are suitable for assessing ecological toxicity of this compound in aquatic models?

  • Methodological Answer : Follow OECD guidelines for acute toxicity assays:
  • Daphnia magna : 48-hour LC₅₀ tests with concentrations ranging from 1–100 mg/L.
  • Algal Growth Inhibition : Measure Chlorella vulgaris biomass reduction over 72 hours.
  • Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential based on logP (~3.5 for this compound) .

Data Contradiction & Validation

Q. How can researchers validate purity claims for this compound when vendor certificates lack detailed chromatograms?

  • Methodological Answer : Perform orthogonal analyses:
  • GC-MS : Quantify impurities with <1% detection limits.
  • Karl Fischer Titration : Measure water content (critical for hygroscopic alcohols).
  • Elemental Analysis (EA) : Confirm C/H/O ratios (±0.3% theoretical values). Discrepancies >5% warrant further purification .

Q. What statistical methods are recommended for reconciling conflicting bioactivity data in structure-activity studies?

  • Methodological Answer : Apply multivariate analysis:
  • Principal Component Analysis (PCA) : Identify outliers in datasets (e.g., anomalous IC₅₀ values).
  • Bland-Altman Plots : Assess agreement between independent assays.
  • Meta-Analysis : Pool data from ≥3 studies using random-effects models to estimate true effect sizes .

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